molecular formula C20H20FN3O2S B2922545 N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide CAS No. 1286697-10-6

N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B2922545
CAS RN: 1286697-10-6
M. Wt: 385.46
InChI Key: LWQQYVLDODKNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community for its potential applications in medical research. MP-10 is a piperidine-based compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Orexin Receptor Mechanisms and Binge Eating

In a study exploring the role of orexin receptors in compulsive food consumption, compounds targeting orexin receptors demonstrated significant effects on binge eating behaviors in animal models. This research indicates a major role of orexin-1 receptor (OX1R) mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component. This area of research may provide insight into how similar compounds could be used to manipulate orexin pathways for therapeutic purposes (Piccoli et al., 2012).

Mycobacterium Tuberculosis Inhibition

Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research illustrates the potential for compounds with specific structural features to inhibit the growth of tuberculosis-causing bacteria, highlighting their importance in the development of new antituberculosis therapies (Jeankumar et al., 2013).

Metabolism and Pharmacokinetics Studies

Research on the disposition and metabolism of compounds similar to the one provides valuable insights into their pharmacokinetics and potential therapeutic applications. One study on SB-649868, an orexin receptor antagonist, detailed its metabolism and elimination pathways, which are critical for understanding the drug's safety and efficacy profile (Renzulli et al., 2011).

Fluorine-18 Labeled Compounds for Imaging

The development of fluorine-18-labeled compounds for imaging purposes, such as for PET scans, underscores the relevance of chemical modifications in enhancing the utility of compounds in medical diagnostics. Research in this domain emphasizes the role of specific chemical structures in improving imaging quality and specificity for receptor targeting (Lang et al., 1999).

properties

IUPAC Name

N-(2-fluorophenyl)-4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-13-5-4-8-17-18(13)23-20(27-17)26-14-9-11-24(12-10-14)19(25)22-16-7-3-2-6-15(16)21/h2-8,14H,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQQYVLDODKNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.